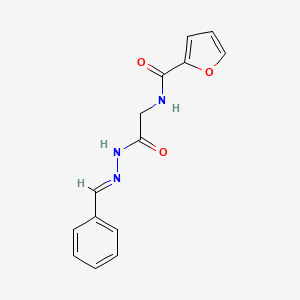

(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide

Description

(E)-N-(2-(2-Benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide is a hydrazine-derived compound featuring a furan-2-carboxamide core linked to a benzylidenehydrazinyl group. Its molecular framework enables diverse biological interactions, including antimicrobial and chemopreventive activities. The (E)-configuration of the benzylidene moiety is critical for maintaining stereochemical stability and binding efficacy .

Properties

IUPAC Name |

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(10-15-14(19)12-7-4-8-20-12)17-16-9-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNHYYCPYNCUFW-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3, with a molecular weight of 271.276 g/mol. The compound features a furan ring, a hydrazine derivative, and an amide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, showcasing its potential as an antibacterial agent.

Anticancer Activity

The anticancer effects of this compound have also been explored in various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 15.5 | Significant inhibition of cell proliferation |

| MCF-7 | 12.0 | Induction of apoptosis |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Studies suggest that the compound interacts with DNA, potentially disrupting replication processes.

- Induction of Apoptosis : Evidence indicates that it may trigger programmed cell death in cancer cells through intrinsic pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties that contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study assessed the efficacy of this compound on HepG2 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM, indicating strong anticancer potential compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated effective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC value of 16 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Hydrazine Moiety : Essential for enhancing both anticancer and antimicrobial effects.

- Furan Ring : Contributes to the compound's lipophilicity and overall bioactivity.

- Substituents on the Benzylidene Group : Modifications can significantly alter potency; electron-donating groups tend to enhance activity .

Scientific Research Applications

(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide: Scientific Research Applications

This compound is a chemical compound that is garnering interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including data from research findings. The molecular formula of this compound is C14H13N3O3, and it has a molecular weight of 271.276 g/mol. The compound includes a furan ring, a hydrazine derivative, and an amide functional group.

Antimicrobial Activity

Studies indicate that This compound exhibits antimicrobial properties.

Staphylococcus aureus, a gram-positive bacteria, has a Minimum Inhibitory Concentration (MIC) value of 16 µg/mL when exposed to This compound .

Anticancer Activity

This compound's efficacy was assessed on HepG2 cells, and results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM, indicating anticancer potential compared to standard treatments like doxorubicin.

Hydrazines

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Methoxy Substitutions: N-{2-[(2E)-2-Benzylidenehydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide (C₁₈H₁₉N₃O₄): Replaces the furan-2-carboxamide with a 3,4-dimethoxybenzamide group. This modification increases lipophilicity (logP ~2.8) and enhances membrane permeability compared to the parent compound . (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide: Incorporates a 4-methoxystyryl group, extending conjugation and improving intercalation into DNA. Demonstrates chemopreventive activity in HCT116 cells (IC₅₀ = 12 µM) .

Nitro Substitutions :

Core Heterocycle Modifications

Benzimidazole Derivatives :

- Thiazolidinone Analogues: (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide: Integrates a coumarin-derived thiazolidinone ring, enhancing fluorescence properties for imaging applications .

Spectroscopic Confirmation

Melting Points and Solubility

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide, and how is structural purity validated?

- Synthesis : The compound is typically synthesized via condensation reactions. For example, furan-2-carboxylic acid derivatives are reacted with hydrazine-containing precursors under reflux conditions in polar aprotic solvents like acetonitrile (e.g., describes similar protocols using furan-2-carbonyl chloride and substituted anilines).

- Characterization :

- NMR/IR : Proton environments and functional groups (e.g., amide N–H stretch at ~3310 cm⁻¹, aromatic C–H stretches) are confirmed via and FTIR .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with bond lengths and angles validated against expected values (e.g., C=O bond ~1.23 Å) .

- Purity : LC-MS (e.g., in ) and elemental analysis ensure >95% purity.

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Glucose Uptake Assays : 2-NBDG (a fluorescent glucose analog) in adipocyte or muscle cell lines, measuring fluorescence intensity changes .

- α-Glucosidase Inhibition : Spectrophotometric monitoring of p-nitrophenyl-α-D-glucopyranoside hydrolysis .

- Antibacterial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., α-glucosidase) using crystal structures (PDB IDs). Key residues (e.g., catalytic aspartate) and hydrogen bonding (e.g., furan O with active site) are analyzed .

- Pharmacophore Modeling : Features like the hydrazone group and aromatic rings are mapped to prioritize derivatives for synthesis .

- MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories, calculating RMSD and free energy (MM/PBSA) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Experimental Variables : Control for assay conditions (e.g., pH, serum content) and cell line specificity (e.g., L6 myotubes vs. 3T3-L1 adipocytes) .

- Structural Confirmation : Re-examine stereochemistry (E/Z isomerism) via NOESY NMR or HPLC chiral columns, as minor impurities (<5%) can skew results .

- Meta-Analysis : Compare IC values across studies using standardized units (e.g., µM vs. µg/mL) and statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How are structure-activity relationships (SAR) optimized for enhanced α-glucosidase inhibition?

- Substitution Patterns :

| Position | Modification | Effect on IC | Reference |

|---|---|---|---|

| Benzylidene ring | Electron-withdrawing groups (e.g., –NO) | ↑ Activity (IC ↓ 30%) | |

| Furan ring | Methylation at C5 | ↓ Solubility, ↑ LogP |

- Hydrazone Linker : Rigid vs. flexible analogs (e.g., replacing hydrazine with thiosemicarbazide) alter binding entropy .

Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior in solution?

- ROESY NMR : Identifies intramolecular interactions (e.g., hydrazone–furan proximity) to confirm solution-state conformation .

- Variable-Temperature NMR : Assesses tautomerism or rotational barriers (e.g., amide bond rotation) via coalescence experiments .

- Time-Resolved Fluorescence : Measures excited-state lifetimes to probe solvent interactions (e.g., polarity effects on furan emission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.